molecular formula C13H13ClN2OS3 B11813611 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone

1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone

Cat. No.: B11813611
M. Wt: 344.9 g/mol
InChI Key: ICNXDNOYXBGETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone is a thiazole-derived compound featuring a central thiazole ring substituted with an amino group at position 4, a methylthio group at position 2, and a 4-chlorobenzylthio-ethanone moiety. The 4-chlorobenzylthio group enhances lipophilicity and may improve target binding via hydrophobic interactions, while the methylthio and amino groups contribute to electronic and steric properties critical for activity .

Properties

Molecular Formula

C13H13ClN2OS3

Molecular Weight

344.9 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone

InChI

InChI=1S/C13H13ClN2OS3/c1-18-13-16-12(15)11(20-13)10(17)7-19-6-8-2-4-9(14)5-3-8/h2-5H,6-7,15H2,1H3

InChI Key

ICNXDNOYXBGETB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C(=O)CSCC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-2-(methylthio)thiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antitumor Activity
Recent studies have indicated that thiazole derivatives, including those similar to 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone, exhibit significant antitumor properties. Thiazole compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the disruption of tubulin polymerization and inhibition of cell cycle progression . Specifically, compounds with similar structural motifs demonstrated IC50 values indicating potent cytotoxic effects against several cancer types, including breast and colon cancer .

Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. A series of thiazole-integrated compounds were synthesized and tested, revealing promising results in seizure protection models. The presence of electron-withdrawing groups, such as chlorine, has been correlated with enhanced anticonvulsant efficacy .

Acetylcholinesterase Inhibition
Compounds containing thiazole moieties are being studied for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which may alleviate cognitive decline .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The process often includes:

  • Formation of Thiazole Ring : Utilizing thiourea and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the 4-chlorobenzylthio group through nucleophilic substitution.
  • Characterization : Confirming the structure using techniques like NMR and mass spectrometry.

The SAR studies indicate that modifications at specific positions on the thiazole ring can significantly affect biological activity. For instance, the introduction of methyl or halogen substituents can enhance potency against certain targets .

Case Study 1: Antitumor Efficacy

A study evaluated a series of thiazole derivatives for their cytotoxic effects against HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results showed that compounds with a thiazole core exhibited IC50 values as low as 1.61 µg/mL, demonstrating significant antitumor activity compared to standard chemotherapeutics .

Case Study 2: Anticonvulsant Activity

In another study, a set of thiazole derivatives was tested in electroshock seizure models, revealing that certain modifications led to enhanced seizure protection compared to conventional drugs like sodium valproate . The most active compound showed a median effective dose significantly lower than the reference drug.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related thiazole derivatives, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name Substituents (Thiazole Core + Modifications) Key Biological Activity References
Target Compound 4-Amino, 2-(methylthio), 2-(4-chlorobenzylthio) Anticancer (kinase inhibition hypothesized)
1-(2-Amino-4-methylthiazol-5-yl)ethanone 2-Amino, 4-methyl, acetyl Intermediate in antitumor agent synthesis
(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone 4-Amino, 2-(methylthio), 2-nitrophenyl Not explicitly reported; nitro group may enhance reactivity
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone 4-Methyl, 2-(methylamino), acetyl CDK9 inhibition (IC₅₀ = 12 nM)
5-Acetyl-2-amino-4-methylthiazole 2-Amino, 4-methyl, acetyl Precursor for fluorescent probes

Key Observations

  • Substituent Impact on Activity: The 4-chlorobenzylthio group in the target compound likely improves membrane permeability compared to simpler acetyl or nitro-substituted analogs (e.g., ). This modification may enhance pharmacokinetic profiles but could reduce aqueous solubility. Methylthio (SMe) vs. For example, 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone exhibits potent CDK9 inhibition, suggesting that amino groups at position 2 may favor interactions with ATP-binding pockets . Nitro vs. Chlorobenzyl Groups: The nitro group in introduces strong electron-withdrawing effects, which could stabilize the compound but may also increase metabolic susceptibility compared to the electron-neutral 4-chlorobenzylthio group.
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogous thiazoles, such as cyclocondensation of thioureas with α-haloketones (e.g., 2-bromoethanone derivatives) . However, introducing the 4-chlorobenzylthio moiety may require additional steps, such as thiol-alkylation under basic conditions, as seen in PEG-400-mediated reactions .
  • Biological Performance: While direct activity data for the target compound is unavailable, structurally related thiazoles (e.g., ) demonstrate nanomolar inhibitory activity against kinases like CDK9 and PI3Kα. The 4-chlorobenzylthio group’s bulk may hinder binding to some targets but improve selectivity for others, a hypothesis supported by SAR studies in .

Biological Activity

The compound 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Research indicates that thiazole derivatives, including the target compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of critical proteins involved in cell cycle regulation and apoptosis:

  • Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of antiapoptotic proteins such as Mcl-1. This results in apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .
  • Cytotoxicity : Studies have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines. For example, thiazole derivatives have demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.61 µg/mL for certain derivatives), suggesting strong anticancer potential .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. The target compound has been evaluated for its effectiveness against various bacterial strains:

  • Bacterial Inhibition : In vitro studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is significantly influenced by their structural features. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (like methyl or methoxy) on the phenyl ring enhances anticancer activity. Conversely, electron-withdrawing groups tend to reduce activity .
  • Ring Modifications : Variations in the thiazole ring structure, such as substitutions at specific positions, can lead to improved potency and selectivity against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of CDK9; apoptosis induction
CytotoxicityIC50 values < 2 µg/mL against cancer cells
AntimicrobialInhibition of bacterial growth

Case Studies

  • CDK9 Inhibition Study : A study focused on the inhibition of CDK9 showed that derivatives similar to the target compound effectively reduced Mcl-1 levels in CLL cells, leading to increased apoptosis rates. This highlights the potential for developing targeted therapies based on this mechanism .
  • Antimicrobial Efficacy Assessment : Another study assessed various thiazole derivatives for their antimicrobial efficacy against E. coli and Staphylococcus aureus, demonstrating significant inhibition rates that suggest potential therapeutic applications .

Q & A

Q. Basic Structural Characterization

  • Spectroscopic Analysis : Use 1H^1H NMR and 13C^{13}C NMR to confirm substituent environments (e.g., thiazole ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as shown for related (4-chlorophenyl)methanone derivatives (e.g., C=O bond length ~1.21 Å) .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 419.1878) .

What computational strategies predict binding interactions with target proteins?

Q. Advanced Computational Modeling

  • Molecular Docking : Use AutoDock or similar tools to simulate interactions with kinases (e.g., Rab7b, CDK9). Focus on hydrogen bonding with active-site residues (e.g., Lys48, Asp167) and hydrophobic contacts with methylthio groups .
  • Wavefunction Analysis : Apply Multiwfn to map electrostatic potential (ESP) and electron localization function (ELF) for reactivity prediction. This identifies nucleophilic/electrophilic regions influencing binding .
  • MD Simulations : Validate docking poses with 100-ns simulations to assess stability (RMSD < 2.0 Å) and ligand-protein hydrogen bond persistence .

How can structural analogs be designed to enhance kinase inhibitory activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent Modulation : Replace the 4-chlorobenzylthio group with bulkier bicyclic amines (e.g., norbornane derivatives) to enhance hydrophobic interactions with kinase pockets .
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups on the phenyl ring to improve affinity for ATP-binding sites (e.g., IC50_{50} values < 100 nM for CDK9 inhibition) .
  • Hybrid Molecules : Combine thiazole with pyridine moieties to exploit dual kinase inhibition (e.g., c-Met and PI3Kα pathways) .

Which biological targets are most relevant for this compound?

Q. Basic Biological Evaluation

  • Kinase Inhibition : Primary targets include CDK9 (involved in transcriptional regulation) and c-Met (implicated in tumor metastasis). Assays using recombinant kinases (e.g., IC50_{50} determination via fluorescence polarization) are critical .
  • Antitumor Activity : Evaluate cytotoxicity against MCF-7 (breast cancer) or HCT-116 (colon cancer) cells via MTT assays. Compare results with docking predictions to prioritize targets .

How can contradictions between computational predictions and experimental bioactivity data be resolved?

Q. Advanced Data Analysis

  • Free-Energy Calculations : Use MM/GBSA to refine binding affinity estimates and identify false-positive docking poses .
  • Off-Target Screening : Perform kinome-wide profiling (250+ kinases) to detect unintended interactions. For example, Nanosyn’s microfluidic assays revealed selectivity for CDK9 over CDK2/4 .
  • Metabolite Interference : Test metabolites (e.g., sulfoxide derivatives) for activity using HPLC-coupled bioassays .

What in silico tools are recommended for ADMET profiling?

Q. Advanced ADMET Prediction

  • admetSAR : Predict absorption (Caco-2 permeability > 5 × 106^{-6} cm/s), hepatotoxicity (CYP3A4 inhibition risk), and Ames test mutagenicity .
  • SwissADME : Assess solubility (LogS > -4) and blood-brain barrier penetration (BBBP < 0.1) to optimize lead compounds .

How does the methylthio group influence reactivity and stability?

Q. Advanced Mechanistic Insights

  • Oxidative Stability : The methylthio (-SMe) group is prone to oxidation to sulfoxide (-SOCH3_3) under acidic conditions. Monitor via 1H^1H NMR (δ 2.8–3.1 ppm for -SOCH3_3) during storage .
  • Nucleophilic Substitution : The -SMe group participates in Suzuki-Miyaura cross-coupling with arylboronic acids, enabling diversification of the thiazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.